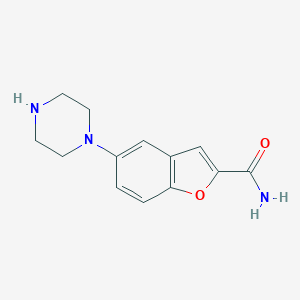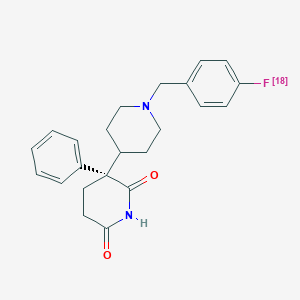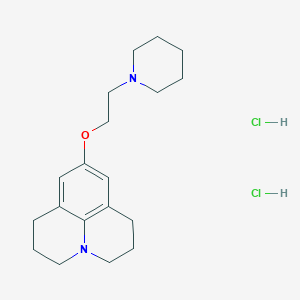
5-(Piperazin-1-yl)benzofuran-2-carboxamid
Übersicht
Beschreibung
5-(Piperazin-1-yl)benzofuran-2-carboxamide is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . It is primarily used in the field of drug synthesis and is an important intermediate for the synthesis of various pharmaceuticals, including antiepileptic, antipsychotic, and antidepressant drugs .
Wissenschaftliche Forschungsanwendungen
5-(Piperazin-1-yl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Vorbereitungsmethoden
5-(Piperazin-1-yl)benzofuran-2-carboxamide can be synthesized through various methods. One commonly used method involves the reaction of benzofuran-2-carboxamide with piperazine . The reaction conditions and choice of catalyst can be optimized based on the specific requirements of the synthesis . Another method involves the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester, which is then converted to the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(Piperazin-1-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reductive Amination: This compound is involved in reductive amination reactions, where it acts as a precursor in the synthesis of other compounds.
Transition Metal Catalyzed Carbonyl Reductions: It is also involved in transition metal catalyzed carbonyl reductions.
Substitution Reactions: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include reducing agents, transition metal catalysts, and various solvents such as dimethylformamide (DMF), dichloromethane, and chloroform . The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide involves its role as a precursor in the synthesis of various pharmaceuticals. It participates in reductive amination and transition metal catalyzed carbonyl reductions, which are crucial steps in the synthesis of many drugs . The molecular targets and pathways involved depend on the specific pharmaceutical being synthesized.
Vergleich Mit ähnlichen Verbindungen
5-(Piperazin-1-yl)benzofuran-2-carboxamide is unique due to its specific structure and reactivity. Similar compounds include:
5-(1-Piperazinyl)benzofuran-2-carboxylic acid: This compound has a similar structure but different functional groups.
Benzofuran-2-carboxamide: This compound lacks the piperazine group, making it less reactive in certain reactions.
The uniqueness of 5-(Piperazin-1-yl)benzofuran-2-carboxamide lies in its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRGOAFFRRUFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431492 | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-46-2 | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(piperazin-1-yl)benzofuran-2-carboxamide in vilazodone synthesis, and how does the synthesis process compare to the original production method?
A1: 5-(Piperazin-1-yl)benzofuran-2-carboxamide serves as a crucial building block in a novel synthesis route for vilazodone [, ]. This method, utilizing readily available starting materials like 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde, offers a more efficient and cost-effective alternative to the original production process.
Q2: Are there any advantages to this new synthesis route for vilazodone in terms of the final product quality?
A2: Yes, the novel synthesis method not only simplifies the production process but also yields vilazodone hydrochloride with high purity (99%) and a reduced impurity profile. The final product demonstrates a total impurity content of less than 0.3%, with individual impurities remaining below 0.1% []. This improved purity profile is crucial for pharmaceutical applications, ensuring the safety and efficacy of the final drug product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)



![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
